2-(Aminomethyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)phenol hydrochloride is an organic compound with the molecular formula C7H10ClNO. It is a derivative of phenol, where an aminomethyl group is attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)phenol hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-nitrobenzyl alcohol with formaldehyde and hydrogen chloride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is usually purified through recrystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines.
Scientific Research Applications
2-(Aminomethyl)phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)phenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and participate in nucleophilic attacks, making it a versatile intermediate in organic synthesis. The phenol group can undergo electrophilic aromatic substitution, further expanding its reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar structure but lacks the aminomethyl group.
4-Aminomethylphenol: The aminomethyl group is attached to the para position instead of the ortho position.
2-(Aminomethyl)-4-chloro-1-naphthalenol hydrochloride: A fused-ring analog with additional chlorine substitution.
Uniqueness
2-(Aminomethyl)phenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the aminomethyl and phenol groups allows for a wide range of chemical transformations, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
2-(aminomethyl)phenol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4,9H,5,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKWXHAMMQCKLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622123 |
Source
|
Record name | 2-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142418-57-3, 61626-91-3 |
Source
|
Record name | 2-(Aminomethyl)phenol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(aminomethyl)phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.